
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine is a unique organic compound characterized by its multiple triple bonds and a central amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine typically involves the coupling of appropriate precursors under controlled conditions. One common method involves the reaction of propargyl bromide with sodium acetylide to form the intermediate, which is then further reacted with an amine source to yield the final product. The reaction conditions often require the use of a solvent like tetrahydrofuran (THF) and a catalyst such as copper(I) chloride to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as flash distillation and gas-liquid chromatography (GLC) to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the amine group is replaced by other functional groups .
Wissenschaftliche Forschungsanwendungen
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine involves its interaction with molecular targets through its multiple triple bonds and amine group. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as its role in biological systems or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Pentadiyne: A structural isomer with similar triple bond characteristics but different reactivity.
Penta-1,3-diyne: Another isomer with a different arrangement of triple bonds.
1,4-Pentadien-3-one: A compound with a similar carbon backbone but different functional groups
Uniqueness
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine is unique due to its combination of multiple triple bonds and an amine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
823813-96-3 |
|---|---|
Molekularformel |
C10H6N2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3-penta-1,4-diyn-3-ylidenepenta-1,4-diyne-1,5-diamine |
InChI |
InChI=1S/C10H6N2/c1-3-9(4-2)10(5-7-11)6-8-12/h1-2H,11-12H2 |
InChI-Schlüssel |
FHXMSADBVMPHME-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=C(C#CN)C#CN)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)

![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
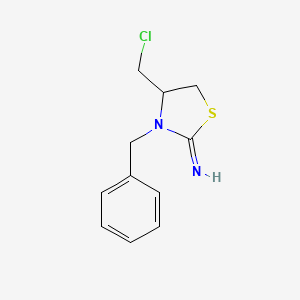
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
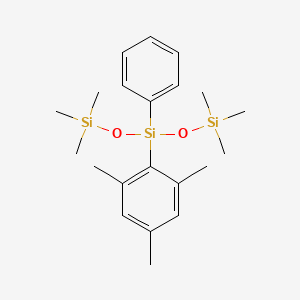
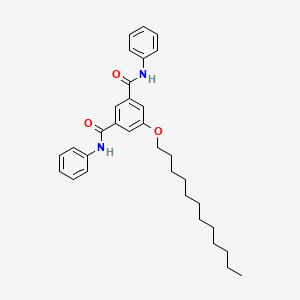
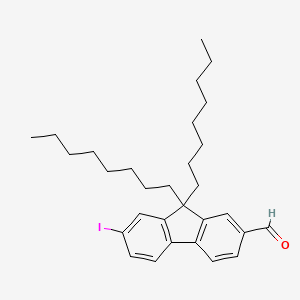
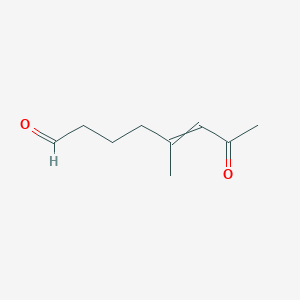
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
